Di(methyl-d3)dimyristylammonium Chloride
Description
Di(methyl-d3)dimyristylammonium chloride is a deuterated quaternary ammonium compound with the molecular formula C29H58D3N·Cl. It features two myristyl (C14H29) chains and a dimethyl-d3 group (CD3) bound to a central nitrogen atom, with a chloride counterion. The deuterium substitution at the methyl groups makes it valuable in isotopic labeling applications, particularly in mass spectrometry (LC-ESI-MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard or tracer . This compound is commercially available as a high-purity reference material for research purposes .
Properties
Molecular Formula |
C₃₀H₅₈D₆ClN |
|---|---|
Molecular Weight |
480.33 |
Synonyms |
N,N-Di(methyl-d3)-N-tetradecyl-1-tetradecanaminium Chloride; _x000B_N,N-Di(methyl-d3)-N-tetradecyl-1-tetradecanaminium Chloride; Di(methyl-d3)-ditetradecyl-ammonium Chloride; Di(methyl-d3)-ditetradecylammonium Chloride; Dimyristyl Di(methyl-d3) Ammonium Chl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares Di(methyl-d3)dimyristylammonium chloride with structurally related quaternary ammonium salts:
Functional and Application Differences
- Deuterated vs. Non-deuterated Analogues: The deuterium in this compound enhances its utility in tracking metabolic pathways or quantifying analytes in complex mixtures via isotopic differentiation . Non-deuterated analogues like DDAC lack this capability but excel in bulk applications (e.g., disinfection) due to cost-effectiveness .
- Chain Length Effects : Longer alkyl chains (e.g., C18 in dimethyldioctadecylammonium chloride) increase hydrophobicity, improving performance in fabric softeners but reducing water solubility. Shorter chains (e.g., C8 in dimethyldioctylammonium chloride) balance solubility and surfactant properties .
- Antimicrobial Efficacy : DDAC (C10) demonstrates superior antimicrobial activity compared to longer-chain derivatives, attributed to optimal membrane disruption in pathogens . This compound’s C14 chains may offer similar efficacy, but its primary use remains analytical rather than biocidal .
Research Findings
- Isotopic Labeling: Deuterated quaternary ammonium compounds, including this compound, enable precise quantification in LC-ESI-MS by minimizing signal overlap with non-deuterated analytes .
- Membrane Interaction Studies : Compounds like DDAC and dimethyldioctadecylammonium chloride are used to study surfactant-membrane interactions, with chain length dictating micelle formation and critical micelle concentration (CMC) .
- Thermodynamic Stability : Deuterated compounds exhibit slight differences in bond strength and stability due to isotope effects, which can influence reaction kinetics in mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
